1-Chloro-5-iodoisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-iodoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSURVEHDDGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 5 Iodoisoquinoline
Strategic Precursors and Starting Materials for Dihalogenated Isoquinoline (B145761) Construction
The creation of a dihalogenated isoquinoline scaffold, such as 1-chloro-5-iodoisoquinoline, begins with the selection of appropriate starting materials. The choice of precursor is critical as it dictates the subsequent synthetic route. Common starting points include isoquinoline itself or derivatives that facilitate regioselective functionalization.
Key precursors for building the isoquinoline core include:
Isoquinoline: The parent heterocycle can be directly halogenated, though controlling the position of substitution can be challenging without pre-existing functional groups.
Isoquinoline N-oxide: This derivative is a vital precursor for introducing a chlorine atom specifically at the C1 position. The N-oxide activates the C1 position for nucleophilic attack. chemicalbook.comnih.gov Treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) effectively converts isoquinoline N-oxide to 1-chloroisoquinoline (B32320). chemicalbook.comresearchgate.net
Isoquinolinone (Isocarbostyril): This precursor can be converted to 1-chloroisoquinoline via treatment with a chlorinating agent such as phosphorus oxychloride. chemicalbook.com
Substituted Benzene (B151609) and Acetaldehyde Derivatives: For de novo synthesis of the isoquinoline ring, classic methods like the Bischler-Napieralski or Pictet-Spengler reactions are employed. mdpi.comnih.gov These syntheses involve the cyclization of phenethylamides or phenethylamines, respectively, which can be pre-functionalized with the desired halogen atoms or groups that can be converted into them. For instance, a 2-bromophenylacetyl chloride can be coupled with a phenethylamine (B48288) derivative to create a precursor for a halogenated dihydroisoquinoline. cdnsciencepub.comscholaris.ca
Advanced Catalytic Methods in Halogenated Isoquinoline Synthesis
Modern synthetic chemistry has introduced advanced catalytic methods that offer high efficiency and regioselectivity in the synthesis of halogenated heterocycles. Transition-metal catalysis, in particular, provides powerful tools for C-H activation and cross-coupling reactions. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of substituted isoquinolines. nih.gov Methods such as the Larock isoquinoline synthesis involve the palladium-catalyzed cyclization of ortho-alkynylbenzaldimines with electrophiles to construct 3,4-disubstituted isoquinolines. acs.org While not directly forming the target compound, these principles can be adapted. For instance, palladium-catalyzed C-H activation/annulation can be used to build the isoquinoline core, which can then be halogenated. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions could be envisioned, for example, by coupling a di-halogenated isoquinoline precursor with an appropriate organometallic reagent.
Copper-Catalyzed Reactions: Copper catalysts are also effective for halogenations. Copper(II) halides have been used for the regioselective chlorination and bromination of anilines under mild conditions. nih.gov Such methods could potentially be applied to isoquinoline systems.
Iron-Catalyzed Halogenation: Iron catalysis has been shown to control regioselectivity in the halogenation of anilines, promoting ortho-halogenation through a proposed proton transfer mechanism. nih.gov The application of such catalysts could offer alternative pathways to control substitution on the isoquinoline ring.
Control of Regioselectivity in Dihalogenated Isoquinoline Synthesis
Controlling the position of substitution (regioselectivity) is the most critical challenge in synthesizing specifically substituted compounds like this compound. The outcome of halogenation reactions is governed by a combination of electronic effects, steric hindrance, and the reaction mechanism.
Electronic Effects: The isoquinoline ring has a distinct electronic character. The pyridine (B92270) ring is electron-deficient, particularly at positions C1 and C3. This makes C1 susceptible to nucleophilic attack, especially after N-oxidation. The benzene ring, by contrast, undergoes electrophilic aromatic substitution, with the C5 and C8 positions being the most electron-rich and sterically accessible. An existing substituent, like the chlorine at C1, further modifies this reactivity. As an electron-withdrawing group, it deactivates the entire ring system towards electrophilic attack but still directs incoming electrophiles to positions 5 and 7.
Directing Groups: The regioselectivity of C-H halogenation can be precisely controlled by using directing groups. rsc.org For example, an 8-aminoquinoline (B160924) derivative can direct halogenation specifically to the C5 position under metal-free conditions. rsc.org By temporarily installing a directing group, chemists can achieve functionalization at otherwise inaccessible positions.
Catalyst and Reagent Control: The choice of catalyst and halogenating agent can switch the regioselectivity. For instance, iron sulfonates have been shown to favor ortho-halogenation of anilines, whereas other Lewis acids may favor para-substitution. nih.gov In the context of isoquinoline, the reaction conditions—such as the use of strong acids, specific metal catalysts, or radical initiators—can influence which position is ultimately functionalized. rsc.org
Comparative Analysis of Synthetic Routes to this compound
Route A: Chlorination followed by Iodination
This synthetic approach begins with the readily available starting material, isoquinoline. The key steps in this route are:
N-oxidation of Isoquinoline: Isoquinoline is first converted to its N-oxide derivative.
Chlorination: The resulting isoquinoline N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield 1-chloroisoquinoline. nih.gov
Nitration: The subsequent nitration of 1-chloroisoquinoline selectively introduces a nitro group at the 5-position, yielding 1-chloro-5-nitroisoquinoline.
Reduction: The nitro group is then reduced to an amino group to form 5-amino-1-chloroisoquinoline. A common method for this reduction is the use of stannous chloride dihydrate.
Sandmeyer Reaction: The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction, yielding the target compound, this compound. wikipedia.orgscribd.comnih.gov
This route benefits from the high-yielding initial chlorination step and the well-established procedures for nitration, reduction, and the Sandmeyer reaction on the isoquinoline core.
Route B: Iodination followed by Chlorination
This alternative pathway also starts with isoquinoline but reverses the order of halogen introduction:
Nitration of Isoquinoline: Isoquinoline is first nitrated to produce 5-nitroisoquinoline.
Reduction: The nitro group is subsequently reduced to form 5-aminoisoquinoline.
Sandmeyer Reaction: A Sandmeyer reaction is then employed to convert the amino group to an iodo group, resulting in 5-iodoisoquinoline (B1339040).
N-oxidation: The 5-iodoisoquinoline is then converted to its N-oxide.
Chlorination: The final step involves the chlorination of 5-iodoisoquinoline N-oxide with a reagent like phosphorus oxychloride to afford this compound. nih.gov
This route leverages the synthesis of 5-iodoisoquinoline as a key intermediate, which is also commercially available. cymitquimica.comfluorochem.co.uk The subsequent N-oxidation and chlorination are generally efficient processes.
Comparative Table of Synthetic Routes
| Feature | Route A: Chlorination then Iodination | Route B: Iodination then Chlorination |
| Starting Material | Isoquinoline | Isoquinoline |
| Key Intermediates | 1-chloroisoquinoline, 1-chloro-5-nitroisoquinoline, 5-amino-1-chloroisoquinoline | 5-nitroisoquinoline, 5-aminoisoquinoline, 5-iodoisoquinoline |
| Number of Steps | 5 | 5 |
| Potential Advantages | High yield in the initial chlorination step. Well-documented subsequent functionalization steps. | 5-iodoisoquinoline is a commercially available intermediate, potentially shortening the route. |
| Potential Disadvantages | Multi-step functionalization of the pre-chlorinated ring. | The synthesis of 5-iodoisoquinoline can be lengthy if not commercially sourced. |
Both synthetic strategies are viable for the laboratory-scale preparation of this compound. The choice between the two routes may ultimately depend on the availability and cost of specific reagents and intermediates, as well as the experimental capabilities of the laboratory. The multi-step nature of both pathways underscores the complexity of synthesizing polysubstituted heterocyclic compounds.
Reactivity and Transformational Chemistry of 1 Chloro 5 Iodoisoquinoline
Differentiated Reactivity of Halogen Substituents (Chlorine vs. Iodine) in Isoquinoline (B145761) Systems
The synthetic utility of dihalogenated substrates like 1-chloro-5-iodoisoquinoline is predicated on the ability to functionalize one halogen site selectively over the other. This selectivity is governed by fundamental principles of chemical reactivity, primarily the difference in carbon-halogen (C-X) bond strengths and the electronic environment of the positions on the isoquinoline core.
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The propensity for this step to occur follows the trend I > Br > Cl >> F. researchgate.net This order is inversely related to the C-X bond dissociation energy; the weaker C-I bond (approx. 65 kcal/mol for iodobenzene) is significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond (approx. 96 kcal/mol for chlorobenzene). researchgate.net
Consequently, in this compound, palladium-catalyzed reactions will overwhelmingly favor initial oxidative addition at the C-5 iodo position. This high degree of chemoselectivity allows for the stepwise and regioselective synthesis of disubstituted isoquinolines. A coupling reaction can be performed under mild conditions to selectively replace the iodine atom, leaving the chlorine atom at the C-1 position untouched for subsequent, often more forcing, transformations. This principle has been demonstrated in various dihaloquinoline and other dihaloheterocycle systems, where the more reactive halogen is selectively replaced first. researchgate.netresearchgate.net For instance, the Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinolines with terminal acetylenes occurs exclusively at the C-3 iodo position, leaving the C-4 chloro group intact. researchgate.net This predictable reactivity makes this compound a valuable building block for the programmed synthesis of polysubstituted isoquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki, have become indispensable in academic and industrial research. acs.org The general catalytic cycle involves three key steps: oxidative addition of a Pd(0) species to an organohalide (R-X), transmetalation of an organometallic reagent (R'-M) to the resulting Pd(II) complex, and reductive elimination of the final product (R-R') to regenerate the Pd(0) catalyst.
For this compound, the initial oxidative addition occurs selectively at the C-I bond. This allows for the introduction of a diverse array of substituents at the 5-position through various named coupling reactions, each utilizing a different class of organometallic or unsaturated reagent.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron reagent, such as a boronic acid or boronate ester, with an organohalide. organic-chemistry.orgresearchgate.net Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and environmental compatibility of the boron reagents. researchgate.net In the case of this compound, a Suzuki-Miyaura coupling would selectively occur at the C-5 position to yield 1-chloro-5-aryl- or 1-chloro-5-vinylisoquinolines. A base is required to activate the boronic acid, facilitating the transmetalation step. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Arylboronic Acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ |
| Ligand | SPhos, RuPhos, or PPh₃ |
| Base | K₂CO₃, K₃PO₄, or CsF |
| Solvent | Toluene/H₂O, Dioxane, or Ethanol |
| Temperature | 80-110 °C |
| Product | 1-Chloro-5-phenylisoquinoline |
Heck Coupling Applications
The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, often with high stereoselectivity. organic-chemistry.org Applying the Heck reaction to this compound would involve the selective reaction at the C-5 iodo-substituent with an alkene like styrene (B11656) or an acrylate (B77674) ester. This transformation would yield a 1-chloro-5-alkenylisoquinoline, which can be a precursor for more complex structures. researchgate.net
Table 2: Representative Conditions for Heck Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Alkene (e.g., Styrene, n-Butyl acrylate) |
| Catalyst | Pd(OAc)₂ or PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, or Ligand-free (under specific conditions) |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, NMP, or Toluene |
| Temperature | 100-140 °C |
| Product | 1-Chloro-5-styrylisoquinoline |
Sonogashira Coupling Applications
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI), although copper-free versions have been developed. organic-chemistry.orglucp.net For this compound, Sonogashira coupling provides a direct route to 1-chloro-5-alkynylisoquinolines. The reaction proceeds chemoselectively at the C-5 iodo position, as demonstrated in analogous chloro-iodoquinoline systems. researchgate.net
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ |
| Co-catalyst | CuI |
| Base | Et₃N or Piperidine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Product | 1-Chloro-5-(phenylethynyl)isoquinoline |
Stille Coupling Applications
The Stille coupling involves the reaction of an organohalide with an organotin reagent (organostannane). organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability and inertness of organostannanes to many functional groups, which often obviates the need for protecting groups. researchgate.net This reaction is highly versatile for creating C-C bonds. organic-chemistry.org When applied to this compound, the Stille coupling would selectively functionalize the 5-position by reacting with an organostannane like tributyl(vinyl)stannane or tributyl(phenyl)stannane, yielding the corresponding 1-chloro-5-substituted isoquinoline. The addition of copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
Table 4: Representative Conditions for Stille Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Organostannane (e.g., Tributyl(phenyl)stannane) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃, or P(t-Bu)₃ |
| Additive | CuI (optional), LiCl |
| Solvent | Dioxane, THF, or DMF |
| Temperature | 60-100 °C |
| Product | 1-Chloro-5-phenylisoquinoline |
Negishi Coupling Applications
The Negishi coupling utilizes organozinc reagents to couple with organohalides. sci-hub.seillinois.edu Organozinc reagents are among the most reactive organometallic nucleophiles used in cross-coupling, often allowing for reactions to proceed under very mild conditions. sci-hub.se This reaction is compatible with a wide range of functional groups. sci-hub.se For this compound, a Negishi coupling with an organozinc halide would selectively form a new C-C bond at the C-5 position. This provides a pathway to synthesize 1-chloro-5-alkyl- or 1-chloro-5-arylisoquinolines, including those with complex and functionalized substituents. acs.org
Table 5: Representative Conditions for Negishi Coupling of this compound
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Organozinc Halide (e.g., Phenylzinc chloride) |
| Catalyst | Pd(OAc)₂ or Pd-PEPPSI precatalyst |
| Ligand | SPhos, RuPhos, or P(t-Bu)₃ |
| Solvent | THF or THF/NMP |
| Temperature | Room Temperature to 75 °C |
| Product | 1-Chloro-5-phenylisoquinoline |
Ullmann Coupling and Modern Variants in Isoquinoline Functionalization
The Ullmann reaction, a classic copper-catalyzed method for forming carbon-carbon and carbon-heteroatom bonds, and its modern palladium- and nickel-catalyzed variants, are pivotal in the functionalization of halo-isoquinolines. acs.orgwikipedia.org Traditionally, the Ullmann condensation requires high temperatures and is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org In the context of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective transformations. The C-I bond is considerably more reactive than the C-Cl bond under classical Ullmann conditions.
Modern advancements have introduced milder reaction conditions and expanded the substrate scope through the use of ligands and different metal catalysts. researchgate.netorganic-chemistry.org For instance, the coupling of 1-haloisoquinolines to form 1,1'-biisoquinolines has been achieved using various catalytic systems, including Zn–[NiBr₂(PPh₃)₂] and In–[Pd(PPh₃)₄]. mdpi.com A contemporary variation utilizes Au-Pd nanochain networks to couple 1-chloroisoquinoline (B32320) in aqueous ethanol, demonstrating the evolution of this methodology. mdpi.com While classical Ullmann reactions primarily use copper, palladium and nickel catalysis are now common for their efficiency and milder conditions. wikipedia.org Ligand-promoted, copper-catalyzed Ullmann-type couplings have become particularly effective for reactions involving aryl halides and various nucleophiles, including amines, thiols, and phenols. researchgate.netorganic-chemistry.org
Table 1: Comparison of Classical and Modern Ullmann Coupling Conditions for Halo-heteroarenes
| Feature | Classical Ullmann Coupling | Modern Ullmann Variants |
| Catalyst | Copper powder or Cu(I) salts | Palladium, Nickel, or Copper complexes with ligands |
| Reaction Temperature | High (often > 200 °C) | Milder (can be as low as room temperature) |
| Ligands | Generally not used | Often required (e.g., phosphines, N-heterocyclic carbenes, amino acids, diamines) researchgate.net |
| Substrate Scope | Limited, often requires activated aryl halides | Broad, including less reactive aryl chlorides researchgate.net |
| Selectivity on Dihaloarenes | Based on C-X bond strength (I > Br > Cl) | Can be tuned by catalyst/ligand choice |
Selective Cross-Coupling Strategies at C1 vs. C5 Positions
The differential reactivity of the C1-Cl and C5-I bonds in this compound is the cornerstone of selective functionalization strategies. The carbon-iodine bond is weaker and more susceptible to oxidative addition by low-valent transition metal catalysts, such as Pd(0) or Ni(0), than the carbon-chlorine bond. This inherent difference allows for highly regioselective cross-coupling reactions at the C5 position while leaving the C1-chloro substituent intact.
Common palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings will preferentially occur at the C5-iodo position. For example, palladium-catalyzed coupling of arylboronic acids on 1,3-dichloroisoquinoline (B189448) occurs exclusively at the more reactive C1 position. psu.edu By analogy, in this compound, the much greater reactivity of the iodo-substituent means that Suzuki couplings will selectively form 1-chloro-5-arylisoquinolines. The remaining C1-chloro group can then be targeted in a subsequent, more forcing cross-coupling reaction or be displaced by a nucleophile. This stepwise approach provides a powerful route to di-substituted isoquinolines.
The choice of catalyst, ligand, and reaction conditions can further fine-tune the selectivity, although overcoming the intrinsic reactivity difference (C-I >> C-Cl) requires specific strategies. Ligand-free systems, for instance, have been shown to provide unconventional selectivity in the cross-coupling of some dichloroheteroarenes. nih.gov
Table 2: Predicted Selectivity in Cross-Coupling of this compound
| Cross-Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Major Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 1-Chloro-5-arylisoquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Chloro-5-alkynylisoquinoline |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 1-Chloro-5-alkenylisoquinoline |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 1-Chloro-5-aminoisoquinoline |
Nucleophilic Substitution Reactions of this compound
The electronic structure of the isoquinoline ring system dictates the regioselectivity of nucleophilic substitution reactions. The C1 position is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atom. youtube.comimperial.ac.uk This makes the C1-Cl bond in this compound highly susceptible to displacement by a wide range of nucleophiles. In contrast, the C5 position is part of the benzenoid ring and is not similarly activated, making the C5-I bond much less reactive towards nucleophilic aromatic substitution (SNAr).
Therefore, reacting this compound with nucleophiles such as alkoxides, amines, or thiolates will lead to selective substitution at the C1 position, affording 1-substituted-5-iodoisoquinolines. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The C1-chloro group's reactivity allows for the introduction of diverse functionalities after a potential initial modification at the C5 position via cross-coupling.
Metal-Mediated Transformations and Organometallic Chemistry
Beyond palladium-catalyzed cross-coupling, other metal-mediated transformations are crucial in the chemistry of this compound. The generation of organometallic intermediates, such as organolithium or Grignard reagents, can be achieved with high selectivity. Metal-halogen exchange, for instance, using reagents like n-butyllithium, will occur preferentially at the more reactive C5-I bond at low temperatures. This generates a 1-chloro-5-lithioisoquinoline intermediate, which can then be quenched with various electrophiles to install a wide array of substituents at the C5 position.
The organometallic species derived from this compound can also participate in further transformations. For example, copper(I)-mediated coupling reactions are a staple in isoquinoline chemistry. diva-portal.org The formation of organocopper species can facilitate couplings that are complementary to palladium-catalyzed methods. Cobalt- and chromium-catalyzed cross-coupling reactions with Grignard reagents have also emerged as powerful tools for C-C bond formation on heteroaryl halides. semanticscholar.org These metal-mediated processes expand the synthetic utility of the this compound scaffold, enabling the construction of complex molecular architectures. escholarship.org
Derivatization and Further Functionalization Strategies
The orthogonal reactivity of the two halogen substituents in this compound allows for a multitude of sequential derivatization strategies. A typical and highly effective approach involves a two-step functionalization sequence:
Initial C5-Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is first employed to introduce a substituent at the C5 position, leveraging the high reactivity of the C-I bond. This step yields a 1-chloro-5-substituted isoquinoline.
Subsequent C1-Functionalization: The chloro-substituent at the C1 position of the intermediate can then be modified. This can be achieved through:
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (amines, alcohols, thiols) to replace the chlorine atom. youtube.com
Further Cross-Coupling: Under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems), a second cross-coupling reaction can be performed to introduce another carbon-based substituent.
This stepwise approach allows for the controlled and selective synthesis of 1,5-disubstituted isoquinolines with diverse functional groups. For instance, a Sonogashira coupling at C5 followed by a nucleophilic substitution with an amine at C1 would yield a 1-amino-5-alkynylisoquinoline derivative. The derivatization is not limited to the C1 and C5 positions; other positions on the ring can be functionalized, for example, through electrophilic substitution, although this is generally less facile on the halogenated scaffold. acs.org
Mechanistic Investigations of Key Transformations Involving this compound
The selective transformations of this compound are underpinned by well-established reaction mechanisms.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. For this compound, the oxidative addition into the weaker C-I bond at C5 is kinetically far more favorable than addition into the stronger C-Cl bond at C1. This difference in activation energy is the primary reason for the observed C5 selectivity. The subsequent steps of transmetalation with the organoboron reagent and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst proceed to yield the C5-coupled product. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The mechanism at the C1 position involves a two-step addition-elimination sequence. libretexts.orgresearchgate.net First, the nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The electron-withdrawing nitrogen atom is crucial for stabilizing this intermediate. In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the 1-substituted product. The rate-determining step can be either the formation of the intermediate or its decomposition, depending on the nucleophile and leaving group. researchgate.net
Metal-Halogen Exchange: The reaction of this compound with an organolithium reagent like n-BuLi proceeds via a nucleophilic attack of the alkyl anion on the iodine atom. The greater polarizability and electropositive character of iodine compared to chlorine facilitate this exchange, leading to the selective formation of the 5-lithioisoquinoline species and 1-iodobutane, leaving the C1-Cl bond untouched under controlled conditions.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. upi.edu For 1-Chloro-5-iodoisoquinoline, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring. The coupling patterns (e.g., doublets, triplets) arising from spin-spin interactions between adjacent protons would reveal their relative positions on the aromatic rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. upi.edu Each unique carbon atom in the this compound structure will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine (C-1) and the carbon atom bonded to the iodine (C-5) would exhibit characteristic chemical shifts due to the electronegativity of these halogens.
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. | Connectivity of hydrogen atoms and their chemical environment. |
| ¹³C NMR | Unique signals for each carbon atom, with shifts influenced by substituents. | Carbon skeleton of the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Correlation peaks indicating connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC). researchgate.net | Unambiguous assignment of all proton and carbon signals and confirmation of the overall structure. |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern of the isoquinoline core.
Mass Spectrometry for Molecular Confirmation and Reaction Pathway Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₉H₅ClIN).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would fragment in a predictable manner, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For instance, the loss of a chlorine atom, an iodine atom, or other neutral fragments would produce characteristic peaks in the mass spectrum.
| Ionization Method | Expected m/z Values | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ | Molecular ion peak, confirming the molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass of [M+H]⁺ | Determination of the elemental composition. |
Furthermore, mass spectrometry is an invaluable tool for monitoring the progress of chemical reactions. By analyzing samples from a reaction mixture over time, researchers can identify the formation of this compound and any intermediates or byproducts, providing insights into the reaction pathway.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. lumenlearning.com Key expected absorptions include:
C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹. libretexts.orgopenstax.org
C=C and C=N stretching vibrations within the isoquinoline ring system, expected in the 1400-1600 cm⁻¹ region. libretexts.org
C-Cl stretching vibration , which would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-I stretching vibration , which would appear at lower wavenumbers, generally in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the carbon-halogen bonds. A detailed vibrational analysis of 1-Chloroisoquinoline (B32320) has been conducted using FT-IR and FT-Raman spectroscopy, providing a basis for interpreting the spectra of its derivatives. researchgate.net
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 |
| C-Cl Stretch | 600-800 | 600-800 |
| C-I Stretch | 500-600 | 500-600 |
| Parameter | Information Obtained from X-ray Crystallography |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | The nature and geometry of interactions between molecules in the crystal. |
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The most robust structural characterization of this compound is achieved through the integration of data from all the aforementioned spectroscopic techniques. ruc.dk Each method provides a piece of the structural puzzle, and their combined interpretation leads to a comprehensive and confident assignment.
For example, NMR spectroscopy delineates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and elemental composition. Vibrational spectroscopy identifies the functional groups present. Finally, X-ray crystallography provides the definitive three-dimensional structure in the solid state. Any proposed structure must be consistent with the data obtained from all these analytical methods. This integrated approach ensures the accuracy and reliability of the structural assignment, which is crucial for any further research or application of the compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for studying the electronic properties and ground-state structures of complex organic molecules. researchgate.netphyschemres.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), allow for the accurate optimization of molecular geometry and the calculation of various molecular properties. researchgate.netnih.gov For excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govrsc.org These computational tools are adept at handling heterocyclic systems and provide a reliable framework for understanding molecules like 1-chloro-5-iodoisoquinoline. researchgate.net
Electronic Structure and Molecular Orbital Analysis
Molecular orbital analysis is crucial for understanding the electronic behavior, reactivity, and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals (FMOs). researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govchemrxiv.org
For this compound, the HOMO is expected to be distributed primarily over the isoquinoline (B145761) ring system, particularly the electron-rich benzene (B151609) moiety. The LUMO is also anticipated to be delocalized across the aromatic core. The presence of the electronegative chlorine atom at the C1 position and the iodine atom at the C5 position will influence the energy levels and distribution of these orbitals. The HOMO-LUMO gap provides insight into the chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by investigating charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.netnih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.0 |
Prediction of Reactivity and Reaction Pathways
DFT calculations are powerful tools for predicting the chemical reactivity of molecules. nih.gov Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov These parameters help in quantifying the molecule's resistance to change in its electron distribution and its propensity to accept electrons.
Local reactivity can be assessed using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP) surface. nih.gov The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be a site of negative potential, making it susceptible to electrophilic attack or protonation. The regions around the hydrogen atoms and the halogen substituents will show positive potential.
Furthermore, computational methods can be used to model potential reaction pathways, such as transition metal-catalyzed cross-coupling reactions, which are common for halo-aromatics. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism. nih.gov
Aromaticity Analysis of the Isoquinoline Core
The isoquinoline scaffold consists of two fused rings: a benzene ring and a pyridine (B92270) ring. wikipedia.org The aromaticity of each ring can be quantified using computational methods. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value close to 1 indicates high aromaticity. mdpi.comnih.gov Another common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. mdpi.com A negative NICS value is indicative of aromatic character.
For this compound, the benzene ring is expected to exhibit a higher degree of aromaticity than the pyridine ring, a common feature in quinoline (B57606) and isoquinoline systems. mdpi.com The presence of the nitrogen heteroatom in the pyridine ring reduces its aromatic character compared to benzene. mdpi.com The chloro and iodo substituents are not expected to significantly alter the fundamental aromaticity of the core rings, but they can induce minor electronic perturbations. mdpi.com
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting and interpreting various spectroscopic data. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For this compound, calculations would help assign characteristic stretching and bending vibrations, such as C-H, C=C, C=N, C-Cl, and C-I modes. researchgate.netdergipark.org.tr A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and basis set limitations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.trscience.gov These theoretical predictions are instrumental in assigning signals in experimental NMR spectra and confirming the molecular structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | 3060 | 3055 | Aromatic C-H stretching |
| ν(C=C) | 1618 | 1616 | Aromatic C=C stretching |
| ν(C=N) | 1575 | 1570 | C=N stretching in pyridine ring |
| ν(C-Cl) | 680 | 675 | C-Cl stretching |
Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can generate a trajectory that describes the evolution of a system, providing insights into its dynamic behavior, conformational flexibility, and intermolecular interactions. youtube.com
For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules or larger biological targets like proteins or DNA. chemrxiv.org These simulations can reveal how the molecule is solvated, its preferred orientation at interfaces, and the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) it forms with its environment. chemrxiv.orguns.ac.rs Such information is critical for understanding its behavior in solution and for applications in materials science or medicinal chemistry.
In Silico Approaches to Understand Structure-Reactivity Relationships
In silico methods provide a comprehensive framework for establishing relationships between a molecule's structure and its chemical reactivity. nih.gov By combining data from quantum chemical calculations and molecular modeling, a detailed picture of how specific structural features influence chemical behavior can be developed.
For this compound, the structure-reactivity relationship is dictated by several factors:
The Isoquinoline Core: The aromatic, heterocyclic ring system provides the fundamental electronic and structural backbone. researchgate.net
The Nitrogen Atom: As the most electronegative atom, it is a primary site for protonation and coordination to Lewis acids. wikipedia.org
The Halogen Substituents: The chlorine atom at the C1 position and the iodine atom at the C5 position are key to the molecule's reactivity. The C-I bond is weaker and more polarizable than the C-Cl bond, making the C5 position a likely site for reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling. researchgate.net The C1 position, adjacent to the nitrogen, is also activated towards nucleophilic attack.
Computational studies can precisely quantify the effects of these substituents on the electron distribution, orbital energies, and electrostatic potential, thereby explaining observed reactivity patterns and predicting the outcomes of chemical transformations. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Sciences
Building Block for Complex Polyheterocyclic Systems
The 1-chloro-5-iodoisoquinoline core serves as an excellent starting point for the synthesis of intricate polyheterocyclic systems. The differential reactivity of the two halogen atoms is the cornerstone of its utility. The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 5-position is a prime candidate for various palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled elaboration of the isoquinoline (B145761) scaffold.
A variety of powerful cross-coupling reactions can be employed to functionalize the C-5 position. These include the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups, the Sonogashira coupling for the installation of alkyne moieties, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgacs.orglibretexts.orglibretexts.orgyoutube.com For instance, a Suzuki coupling could be used to attach a new aromatic or heteroaromatic ring system at the 5-position, which could then undergo further cyclization reactions to create a fused polycyclic aromatic system. Subsequently, the chloro group at the 1-position can be displaced by a range of nucleophiles, such as amines, alcohols, or thiols, to introduce further diversity and build additional heterocyclic rings. This sequential functionalization strategy has been pivotal in the construction of complex natural product analogues and novel heterocyclic frameworks with potential applications in medicinal chemistry. nih.govuj.edu.plnih.govrsc.org
The synthesis of fused heterocycles is a significant area where this compound demonstrates its value. For example, an intramolecular cyclization following a Sonogashira coupling at the 5-position can lead to the formation of novel fused ring systems. nih.gov Similarly, intramolecular Buchwald-Hartwig amination reactions can be designed to construct nitrogen-containing heterocyclic rings fused to the isoquinoline core. researchgate.net
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Cross-Coupling Reaction | Reagents/Catalyst | Functional Group Introduced at C-5 |
| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl/vinyl |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Alkyne |
| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino |
| Heck | Alkene, Pd catalyst, base | Alkenyl |
| Stille | Organostannane, Pd catalyst | Aryl, vinyl, alkyl |
| Negishi | Organozinc reagent, Pd or Ni catalyst | Aryl, vinyl, alkyl |
Precursor for Advanced Organic Materials (e.g., optoelectronic compounds, polymers)
The isoquinoline moiety is a known component in the design of advanced organic materials due to its rigid, planar structure and its electron-deficient nature, which can be tuned by substitution. amerigoscientific.com this compound provides the necessary handles to incorporate this valuable scaffold into larger conjugated systems, such as those required for optoelectronic applications and conducting polymers.
The development of novel organic materials with specific electronic and photophysical properties is a rapidly growing field. Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgmdpi.com The presence of the iodo group on this compound allows for its incorporation into conjugated polymers via cross-coupling polymerization reactions like Suzuki or Stille coupling. rsc.org This enables the synthesis of polymers with a repeating isoquinoline unit in the backbone, which can influence the material's charge transport properties and energy levels.
For example, isoquinoline-1,3-dione derived conjugated polymers have been synthesized and utilized in field-effect transistors, demonstrating the potential of the isoquinoline core in organic electronics. rsc.orgresearchgate.net The chloro and iodo substituents on the this compound precursor offer versatile points for modification to fine-tune the electronic properties of the resulting materials. The chloro group can be substituted to introduce electron-donating or electron-withdrawing groups, thereby modulating the HOMO and LUMO energy levels of the molecule. This tunability is crucial for designing materials with desired optoelectronic characteristics. rsc.org
Ligand Synthesis in Transition Metal Catalysis
The field of transition metal catalysis heavily relies on the design and synthesis of sophisticated ligands that can control the reactivity and selectivity of the metal center. The isoquinoline framework provides a rigid and sterically defined backbone for the construction of novel ligands. This compound is a particularly attractive precursor for the synthesis of bidentate or pincer-type ligands.
The nitrogen atom of the isoquinoline ring can act as one coordination site for a metal. The chloro and iodo substituents offer opportunities to introduce other donor atoms through cross-coupling or substitution reactions, thereby creating multidentate ligands. For instance, a phosphine (B1218219) group could be introduced at the 5-position via a coupling reaction, and another coordinating group could be attached at the 1-position through nucleophilic substitution of the chlorine atom. This would result in a bidentate ligand with a combination of "hard" (nitrogen) and "soft" (phosphine) donor atoms, which can be beneficial for certain catalytic applications.
The synthesis of 1,1′-biisoquinolines, a class of bidentate nitrogen donor ligands, has been explored, and these ligands have shown interesting coordination behavior. nih.gov While not directly starting from this compound, the synthetic strategies often involve the coupling of functionalized isoquinoline precursors. The presence of two distinct halogen atoms in this compound allows for the stepwise and controlled synthesis of unsymmetrical biisoquinoline ligands, which could lead to catalysts with unique stereochemical properties.
Scaffolds for Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the design and synthesis of large, well-defined molecular assemblies held together by non-covalent interactions. wikipedia.org The rigid and planar structure of the isoquinoline ring makes it an excellent scaffold for the construction of host molecules in host-guest chemistry. thno.orgrsc.org this compound provides the necessary reactive sites to incorporate the isoquinoline unit into larger macrocyclic or cage-like structures.
The principles of molecular recognition rely on complementary shapes, sizes, and chemical functionalities between a host and a guest molecule. The isoquinoline scaffold can be functionalized at the 1- and 5-positions to create specific binding sites. For example, by attaching recognition motifs such as hydrogen bond donors or acceptors, or hydrophobic groups, it is possible to design host molecules that can selectively bind to specific guest molecules.
The synthesis of macrocycles containing the isoquinoline unit can be envisioned by performing, for example, a double Sonogashira coupling of this compound with a di-alkyne, followed by a final ring-closing reaction. The resulting macrocycle would have a defined cavity and could potentially act as a host for small organic molecules or ions. The chloro group could be further modified to introduce additional functionalities within the macrocyclic structure. The use of isoquinoline-based scaffolds in the development of synthetic receptors and sensors is an active area of research, and this compound represents a valuable starting material for the creation of such complex supramolecular systems. wikipedia.orgrsc.org
Future Research Directions and Challenges
Development of Greener and Sustainable Synthetic Routes
Traditional methods for the synthesis of halogenated isoquinolines often involve harsh reagents, toxic solvents, and multi-step procedures with poor atom economy, raising significant environmental concerns. nih.govrsc.org Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic strategies.
Key areas of development include:
Catalytic C-H Functionalization: Direct C-H activation and halogenation of the isoquinoline (B145761) core represents a highly atom-economical approach. Research into selective catalysts that can functionalize specific positions on the isoquinoline ring without the need for pre-functionalized starting materials is a primary objective.
Benign Solvents and Reagents: The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. chemistryjournals.net Similarly, the use of less toxic and more readily available halogenating agents is being actively explored.
Energy-Efficient Methodologies: Microwave-assisted and photocatalytic reactions are emerging as energy-efficient alternatives to conventional heating methods. nih.gov These techniques can often accelerate reaction rates, improve yields, and reduce the formation of byproducts.
A comparative table of traditional versus greener synthetic approaches is presented below:
| Feature | Traditional Synthesis | Greener Synthesis |
| Reagents | Often stoichiometric, harsh (e.g., POCl₃, strong acids) | Catalytic, milder, less toxic |
| Solvents | Chlorinated hydrocarbons, DMF | Water, ionic liquids, bio-solvents |
| Energy Input | High-temperature reflux | Microwave, photocatalysis |
| Atom Economy | Often low, significant waste | High, minimal byproducts |
| Sustainability | Low | High |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The differential reactivity of the carbon-chlorine and carbon-iodine bonds in 1-Chloro-5-iodoisoquinoline offers a rich landscape for selective functionalization. The C1-Cl bond is activated towards nucleophilic substitution, while the C5-I bond is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.
Future research in this area will likely focus on:
Orthogonal Functionalization: Developing one-pot or sequential reactions that selectively target either the C1 or C5 position based on the choice of catalyst and reaction conditions. For instance, a palladium-catalyzed Suzuki coupling could be employed to modify the C5 position, followed by a nucleophilic aromatic substitution at the C1 position. The differential reactivity of the carbon-halogen bonds in dihalogenated isoquinolines, such as the exclusive coupling of arylboronic acids to the 1-position of 1,3-dichloroisoquinoline (B189448) under palladium catalysis, provides a precedent for such selective transformations. rsc.org
Novel Cyclization Reactions: Utilizing the dual halogenation to construct complex polycyclic systems through intramolecular cyclization reactions. This could involve, for example, the formation of a new ring by connecting a substituent introduced at the C1 position with the C6 position of the isoquinoline core.
Exploitation of the C-I Bond: The carbon-iodine bond can also participate in halogen bonding interactions, which could be exploited in crystal engineering and the design of supramolecular assemblies.
Asymmetric Synthesis and Stereocontrol in Isoquinoline Derivatization
The introduction of chirality into the isoquinoline scaffold is of paramount importance, as the biological activity of many isoquinoline-based drugs is highly dependent on their stereochemistry. nih.govnih.gov While significant progress has been made in the asymmetric synthesis of isoquinoline alkaloids, the stereocontrolled derivatization of pre-functionalized isoquinolines like this compound remains a challenge. acs.org
Future research directions include:
Catalytic Asymmetric Cross-Coupling: The development of chiral ligands for transition metal catalysts that can induce enantioselectivity in cross-coupling reactions at the C5 position.
Asymmetric Nucleophilic Substitution: The use of chiral nucleophiles or phase-transfer catalysts to achieve enantioselective substitution of the chlorine atom at the C1 position.
Derivatization to Chiral Tetrahydroisoquinolines: Developing methods for the stereoselective reduction of the isoquinoline ring to afford chiral tetrahydroisoquinoline derivatives, which are common motifs in natural products and pharmaceuticals. mdpi.com
Integration with Flow Chemistry Techniques for Enhanced Efficiency
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under conditions that are not feasible in batch. nih.govspringerprofessional.de The integration of flow chemistry techniques for the synthesis and derivatization of this compound holds significant promise.
Future research in this domain will likely involve:
Multi-step Flow Synthesis: Designing integrated flow systems that allow for the multi-step synthesis of complex molecules derived from this compound without the need for isolation of intermediates.
In-line Analysis and Optimization: Incorporating in-line analytical techniques, such as spectroscopy, to monitor reaction progress in real-time and enable rapid optimization of reaction conditions.
Hazardous Reaction Handling: Utilizing the enhanced safety features of flow reactors to perform potentially hazardous reactions, such as those involving highly reactive organometallic reagents or exothermic processes, in a controlled manner. The use of flow chemistry for lithiation reactions of dihalogenated pyridines demonstrates its utility in handling reactive intermediates. rsc.org
The following table summarizes the potential advantages of flow chemistry for the synthesis of this compound:
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Handling of hazardous reagents can be risky. | Enhanced safety due to small reaction volumes. |
| Efficiency | Slower reaction times and lower throughput. | Faster reactions and higher throughput. |
| Scalability | Scaling up can be challenging. | Straightforward scalability by running the system for longer. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-5-iodoisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via halogenation of isoquinoline derivatives. Key methods include:
- Direct electrophilic substitution : Using iodine monochloride (ICl) in acetic acid at 60–80°C for sequential iodination and chlorination .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce iodine at position 5 post-chlorination .
- Control experiments : Monitor reaction progression via TLC and HPLC. Optimize temperature and solvent polarity (e.g., DMF vs. THF) to minimize byproducts.
- Characterization : Confirm structure via /-NMR, HRMS, and X-ray crystallography (if crystalline) .
Q. How can researchers differentiate between structural isomers of this compound using spectroscopic techniques?
- Methodological Answer:
- NMR analysis : -NMR chemical shifts for protons near iodine (deshielding effects) vs. chlorine. Coupling patterns in -NMR distinguish substitution positions .
- Mass spectrometry : Fragmentation patterns (e.g., loss of I vs. Cl) using ESI-HRMS or MALDI-TOF .
- IR spectroscopy : C–I (500–600 cm) and C–Cl (550–750 cm) stretching frequencies .
Q. What are the key solubility and stability considerations for this compound in common organic solvents?
- Methodological Answer:
- Solubility tests : Use UV-Vis spectroscopy to quantify solubility in DMSO, THF, and dichloromethane. Correlate with Hansen solubility parameters .
- Stability assays : Monitor decomposition under light/heat via HPLC. Iodine’s lability requires storage in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. How do electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed couplings .
- Kinetic studies : Compare reaction rates of Buchwald-Hartwig amination with para-substituted aryl halides. Use Eyring plots to assess activation parameters .
- Controlled trials : Replace iodine with bromine/chlorine to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer:
- Meta-analysis : Aggregate data from PubMed and SciFinder, applying statistical filters (e.g., p-value <0.05, n ≥3 replicates) to identify outliers .
- Dose-response validation : Re-evaluate IC values in standardized assays (e.g., kinase inhibition) with controlled cell lines and purity >95% .
- Structural analogs : Synthesize derivatives to isolate the role of halogen positioning in bioactivity .
Q. How can computational models predict the crystallographic packing behavior of this compound?
- Methodological Answer:
- Molecular dynamics (MD) simulations : Use software like GROMACS to model intermolecular interactions (halogen bonding vs. van der Waals) .
- Crystallographic data mining : Compare with Cambridge Structural Database entries for similar halogenated isoquinolines to identify packing motifs .
- Thermal analysis : Correlate DSC/TGA results with simulated lattice energies .
Data Presentation and Analysis Guidelines
- Tables : Include comparative data (e.g., reaction yields, spectroscopic peaks) with error margins and statistical significance (p-values) .
- Figures : Use annotated chromatograms, crystallographic diagrams, or DFT orbital plots. Cite non-original images/data sources .
- Ethical reporting : Disclose failed experiments (e.g., unstable intermediates) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
